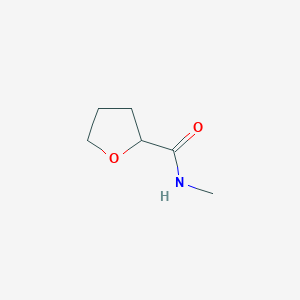
4-Tert-butylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylpyridin-3-amine: is an organic compound with the molecular formula C9H14N2 . It is a derivative of pyridine, where a tert-butyl group is attached to the fourth position and an amine group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-tert-butylpyridine with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired outcome.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use tert-butyl chloride and pyridine as starting materials, with the reaction being carried out in the presence of a catalyst such as aluminum chloride. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Tert-butylpyridin-3-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and participate in nucleophilic reactions, further modulating its activity.
Comparación Con Compuestos Similares
4-Tert-butylpyridine: Lacks the amine group, used in dye-sensitized solar cells.
3-Aminopyridine: Lacks the tert-butyl group, used in pharmaceuticals and as a reagent in organic synthesis.
4-Aminopyridine: Similar structure but with the amine group at the fourth position, used in medical treatments for neurological disorders.
Uniqueness: 4-Tert-butylpyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,10H2,1-3H3 |
Clave InChI |
TZEDCZGGACXELD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


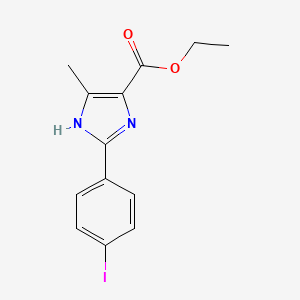
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
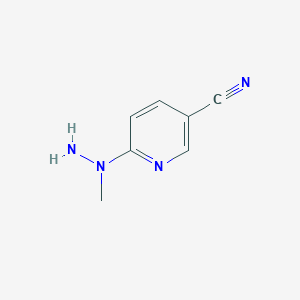
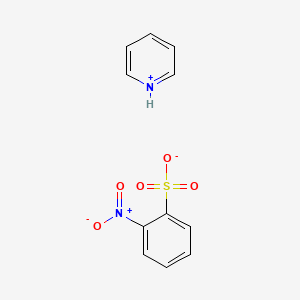
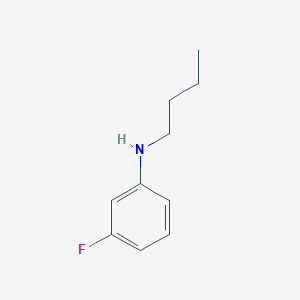
![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
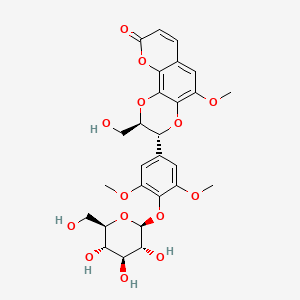

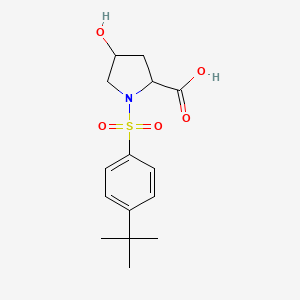
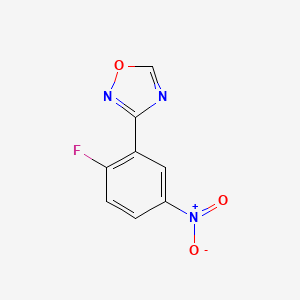
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
